molecular formula C24H16ClF2N3O B2829798 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one CAS No. 892360-02-0

2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2829798
CAS No.: 892360-02-0
M. Wt: 435.86
InChI Key: CASXHXOBGMCWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a pyrazoloquinolinone derivative characterized by a tricyclic core structure fused with a pyrazole ring. Key structural features include:

  • A 3-chlorophenylmethyl group at position 2.
  • A 4-fluorophenylmethyl group at position 5.
  • A fluoro substituent at position 7.

Pyrazoloquinolinones are of significant interest in medicinal chemistry due to their modular structure, which allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3O/c25-17-3-1-2-16(10-17)13-30-24(31)21-14-29(12-15-4-6-18(26)7-5-15)22-9-8-19(27)11-20(22)23(21)28-30/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASXHXOBGMCWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazoloquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Fluorine and Chlorine Substituents: Halogenation reactions are employed to introduce the fluorine and chlorine atoms at specific positions on the benzyl groups.

    Final Assembly: The final product is obtained through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Position 8 Modifications

The 8-fluoro substituent in the target compound contrasts with 8-chloro analogs (e.g., LAU 159 from ), which are α6-GABAAR-selective ligands. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and receptor binding compared to bulkier halogens like chlorine .

Benzyl Substituents at Positions 2 and 5

  • Position 2: The 3-chlorophenylmethyl group introduces steric bulk and electron-withdrawing effects. This differs from analogs like 8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline (), which has a 2-methoxybenzyl group.
  • Position 5: The 4-fluorophenylmethyl group provides a para-fluorinated aromatic system, which may enhance lipophilicity and membrane permeability compared to non-fluorinated or ortho-substituted analogs .

Key Comparative Data

Table 1: Structural and Functional Comparison of Pyrazoloquinolinone Derivatives

Compound Name/Identifier Position 2 Substituent Position 5 Substituent Position 8 Substituent Key Properties/Activities Reference
Target Compound 3-Chlorophenylmethyl 4-Fluorophenylmethyl Fluoro Hypothesized α6-GABAAR selectivity; improved metabolic stability (predicted)
LAU 159 (8i) 3-Methoxyphenyl Chloro α6-GABAAR selectivity; moderate metabolic stability
DK-I-59-1 (8j) 3-Methoxy-d3-phenyl Chloro Deuterated analog of LAU 159; enhanced metabolic stability
ECHEMI-14 Compound 4-Fluorophenyl 2-Methoxybenzyl Fluoro Structural analog; uncharacterized activity

Research Findings and Structure-Activity Relationships (SAR)

Metabolic Stability

Deuteration of the 3-methoxyphenyl group in DK-I-59-1 () significantly improved metabolic stability compared to LAU 159 , highlighting the role of isotopic substitution in drug design. The target compound’s 8-fluoro and 4-fluorophenylmethyl groups may similarly resist oxidative metabolism, a hypothesis supported by fluorinated analogs in and .

Receptor Selectivity

Pyrazoloquinolinones with chloro or fluoro at position 8 and arylalkyl groups at positions 2/5 exhibit subtype-specific GABAAR modulation. For example:

  • LAU 159 (8-chloro) shows α6-GABAAR selectivity, while ECHEMI-14 Compound (8-fluoro) lacks reported data but may exhibit distinct binding due to fluorine’s electronic effects .

Biological Activity

The compound 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This pyrazoloquinoline derivative exhibits potential as an anticancer agent and has been explored for its interactions with various biological targets.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrazoloquinoline core with fluorine and chlorine substituents. The molecular formula is C24H16ClF2N3OC_{24}H_{16}ClF_2N_3O, and its IUPAC name is as follows:

PropertyValue
IUPAC Name2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Molecular FormulaC₁₈H₁₄ClF₂N₃O
CAS Number892360-02-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. These interactions can lead to modulation of cellular functions, such as apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : The compound showed an IC50 value of approximately 0.46 µM, indicating potent cytotoxicity.
  • A549 (Lung Cancer) : Demonstrated an IC50 value of 26 µM.
  • HCT116 (Colon Cancer) : Exhibited an IC50 value of 0.39 µM.

These results suggest that the compound may inhibit cancer cell proliferation effectively.

Neuropharmacological Activity

Additionally, the compound has been investigated for its potential effects on benzodiazepine receptors, which are crucial for regulating neurological activities. This receptor binding activity suggests possible applications in treating anxiety and related disorders.

Case Studies

  • Study on Anticancer Efficacy :
    • In a comparative study involving various pyrazole derivatives, this compound was found to have superior activity against MCF7 and HCT116 cell lines compared to standard chemotherapeutics like doxorubicin.
    • The study highlighted its mechanism involving apoptosis induction through the activation of caspase pathways.
  • Neuropharmacological Evaluation :
    • A recent study examined the effects of this compound on anxiety models in rodents. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent in neuropharmacology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.